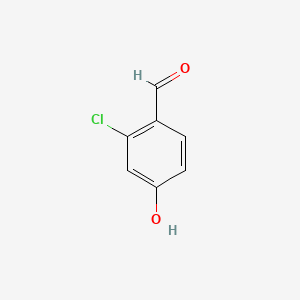

2-Chloro-4-hydroxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMOMCILMBYEGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901216 | |

| Record name | 2-Chloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56962-11-9, 94650-94-9 | |

| Record name | 2-Chloro-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56962-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, chloro-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094650949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Advanced Organic Synthesis

The strategic importance of 2-Chloro-4-hydroxybenzaldehyde (B147074) in advanced organic synthesis stems from the versatile reactivity of its constituent functional groups. The aldehyde group readily participates in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the hydroxyl and chloro groups provide sites for further molecular elaboration and diversification. This trifunctional nature makes it a powerful building block for the synthesis of complex molecular scaffolds.

One of the most prominent applications of this compound is in the synthesis of Schiff bases . These compounds, formed through the condensation reaction between an aldehyde and a primary amine, are not only valuable synthetic intermediates but also exhibit a range of biological activities. projectshelve.com The reaction of this compound with various amines leads to a diverse library of Schiff base ligands. These ligands can then be complexed with a variety of metal ions, such as copper, nickel, and cobalt, to form organometallic complexes. samipubco.cominnovareacademics.in These metal complexes are a significant area of research due to their potential applications in catalysis and medicinal chemistry. For instance, Schiff base complexes derived from substituted salicylaldehydes have been investigated for their catalytic activity in oxidation reactions. bohrium.com

Beyond Schiff bases, this compound is a crucial precursor for the synthesis of thiosemicarbazones . These derivatives, formed by reacting the aldehyde with thiosemicarbazide (B42300), have garnered considerable attention for their potential therapeutic properties. Research has demonstrated that N-thioamide thiosemicarbazone derivatives of this compound can be synthesized and subsequently used to form rhenium(I) complexes. researchgate.net These complexes have been characterized using various spectroscopic methods, and their potential biological activities are an active area of investigation. researchgate.net

Furthermore, this compound has been utilized in the total synthesis of complex natural products and their analogues . A notable example is its use in the synthesis of 7,8-didemethyl-8-hydroxy-5-deazariboflavin, a biosynthetic precursor of the redox cofactor F420. beilstein-journals.org In this multi-step synthesis, this compound serves as a key building block for the A-ring of the target molecule. beilstein-journals.org This highlights the compound's utility in constructing the core structures of biologically relevant molecules.

The reactivity of the hydroxyl and chloro substituents also allows for the synthesis of various heterocyclic compounds . For example, the Dakin reaction, which involves the oxidation of a hydroxybenzaldehyde to a phenol (B47542), can be applied to derivatives of this compound to produce substituted catechols or hydroquinones. rsc.org Additionally, its derivatives can participate in cycloaddition reactions to form more complex heterocyclic systems. bohrium.com

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅ClO₂ |

| Molecular Weight | 156.57 g/mol |

| Melting Point | 145-147 °C |

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

| CAS Number | 56962-11-9 |

Synthetic Methodologies and Advanced Approaches

Nucleophilic Aromatic Substitution Pathways

The electron-withdrawing nature of the aldehyde and the presence of the activating hydroxyl group facilitate nucleophilic aromatic substitution of the chlorine atom, though this generally requires specific conditions. science.gov Nucleophiles can replace the chloro substituent, leading to a variety of substituted benzaldehydes. This pathway allows for the introduction of different functional groups onto the aromatic ring.

Hydroxyl Group Reactivity and Derivatization

Mechanistic Investigations of Transformations

Understanding the underlying mechanisms of chemical transformations is crucial for controlling reaction outcomes, optimizing conditions, and designing novel synthetic pathways. For 2-Chloro-4-hydroxybenzaldehyde (B147074), mechanistic investigations have leveraged both computational and experimental techniques to elucidate the electronic factors governing its reactivity and the pathways through which it transforms.

Computational and Spectroscopic Analyses

Density Functional Theory (DFT) has emerged as a powerful tool for probing the electronic structure and reactivity of benzaldehyde (B42025) derivatives. bohrium.com For similar molecules, DFT calculations, often using the B3LYP method with a 6-311G(d,p) or similar basis set, are employed to analyze frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps. bohrium.comacs.orgiucr.org The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. bohrium.comresearchgate.net MEP maps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical attack. bohrium.com For instance, the hydroxyl and aldehyde groups are key sites for interaction and reaction.

Vibrational spectroscopy (IR and Raman) combined with quantum chemical calculations provides detailed insights into molecular structure and bonding, including the effects of hydrogen bonding and dimerization, which can influence reaction pathways. acs.org

Key Transformation Mechanisms

Condensation Reactions: this compound readily undergoes condensation reactions with amine-containing compounds to form Schiff bases or related derivatives. A notable example is its reaction with N-thioamide thiosemicarbazides. researchgate.net In these transformations, the aldehyde group condenses with the primary amine of the thiosemicarbazide (B42300). The resulting thiosemicarbazone ligand can then coordinate with metal ions. Mechanistic studies on the formation of rhenium(I) complexes show that the ligand coordinates to the metal center through the azomethine nitrogen and the sulfur atoms, creating a stable five-membered chelate ring. researchgate.net X-ray diffraction studies have confirmed the resulting distorted octahedral geometry around the rhenium atom in such complexes. researchgate.net

Nucleophilic Substitution Reactions: The hydroxyl group of this compound can act as a nucleophile, particularly after deprotonation by a base like potassium carbonate (K₂CO₃). This enables it to participate in nucleophilic aromatic substitution reactions. For example, in a reaction with 4-fluorobenzonitrile, the phenoxide ion of this compound attacks the electron-deficient carbon bearing the fluorine atom on the benzonitrile (B105546) ring. Mechanistic insights from similar systems, like the reaction of 4-hydroxybenzaldehyde (B117250) with 2-chloropyrimidine, suggest the reaction proceeds via a classic nucleophilic aromatic substitution pathway. The regioselectivity and kinetics of such reactions can be further elucidated using DFT calculations and in-situ NMR studies.

Phototransformation: Studies on structurally related 3,5-dihalo-4-hydroxybenzaldehydes indicate that phototransformation is a relevant pathway for environmental degradation. nih.gov The primary mechanism observed is photonucleophilic substitution, where a halogen substituent on the aromatic ring is replaced by a hydroxyl group from water. nih.gov The rate of this transformation is dependent on the nature of the halogen, with iodo-substituted compounds degrading faster than bromo- or chloro-substituted ones. nih.gov This suggests that under environmental UV exposure, this compound could potentially undergo slow photonucleophilic substitution of the chlorine atom.

The table below summarizes key findings from mechanistic investigations relevant to the transformations of this compound and related compounds.

| Transformation Type | Investigative Method(s) | Key Mechanistic Findings | Source(s) |

| Condensation | X-ray Diffraction, Spectroscopic Methods | Formation of a five-membered chelate ring with Rhenium(I) via coordination through azomethine nitrogen and sulfur atoms. | researchgate.net |

| Nucleophilic Substitution | Synthetic Procedure Analysis, Analogy | The hydroxyl group acts as a nucleophile (as a phenoxide) to displace a leaving group (e.g., fluoride) on an aromatic ring. | |

| General Reactivity | DFT (B3LYP), MEP Analysis | Reactivity is governed by electron-rich (hydroxyl) and electron-poor (aldehyde) sites; HOMO-LUMO gap indicates reactivity. | bohrium.comiucr.org |

| Phototransformation | Photolysis Experiments, Analogy | The likely mechanism is photonucleophilic substitution of the chlorine atom by a hydroxyl group. | nih.gov |

The following table details the computational methods frequently employed in the mechanistic analysis of hydroxybenzaldehyde derivatives.

| Computational Method | Basis Set | Application | Source(s) |

| Density Functional Theory (DFT) | B3LYP/6-311G(d,p) | Calculation of molecular structure, HOMO-LUMO energy gap, and investigation of nonlinear optical properties. | iucr.org |

| Density Functional Theory (DFT) | B3LYP/6-31G(d,p) | Optimization of molecular geometries, analysis of vibrational spectra, and prediction of reactive sites via MEP maps. | bohrium.comacs.org |

Derivatization and Metal Complexation Studies

Synthesis and Characterization of Thiosemicarbazone Derivatives

The synthesis of thiosemicarbazone derivatives of 2-chloro-4-hydroxybenzaldehyde (B147074) is typically achieved through a condensation reaction between the aldehyde and a selected thiosemicarbazide (B42300) or its N-substituted analogues. For instance, N-thioamide thiosemicarbazones derived from this compound (where the N-substituent R = H, Me, or Ph) have been successfully prepared. researchgate.net The general reaction involves refluxing equimolar amounts of this compound and the appropriate thiosemicarbazide in a suitable solvent like ethanol. researchgate.netmdpi.com

These resulting ligands, such as this compound thiosemicarbazone (HL¹) and its N(4)-methyl (HL²) and N(4)-phenyl (HL³) analogues, are characterized using a suite of spectroscopic techniques. researchgate.net

Table 1: Spectroscopic Characterization Data for Thiosemicarbazone Derivatives of this compound

| Compound | Key IR Bands (cm⁻¹) | ¹H NMR Signals (ppm) |

| HL¹ (R=H) | ν(OH), ν(NH), ν(C=N), ν(C=S) | Signals for aromatic, azomethine (CH=N), and amine (NH, NH₂) protons. |

| HL² (R=Me) | ν(OH), ν(NH), ν(C=N), ν(C=S) | Signals for aromatic, azomethine, amine, and methyl protons. |

| HL³ (R=Ph) | ν(OH), ν(NH), ν(C=N), ν(C=S) | Signals for two sets of aromatic rings, azomethine, and amine protons. |

This table is a representation of typical characterization data. Actual values can be found in the cited literature. researchgate.net

The presence of characteristic infrared absorption bands for the hydroxyl (OH), amine (NH), azomethine (C=N), and thione (C=S) groups, along with specific proton signals in ¹H NMR spectra, confirms the formation of the desired thiosemicarbazone ligands. researchgate.net Further confirmation is often obtained through mass spectrometry. researchgate.net

Coordination Chemistry with Transition Metals

Thiosemicarbazones are excellent chelating agents, capable of coordinating to metal ions in various modes. The thiosemicarbazone derivatives of this compound typically act as bidentate or tridentate ligands, coordinating through the sulfur atom and the azomethine nitrogen atom, and often involving the phenolic oxygen atom after deprotonation.

The coordination chemistry of these ligands with rhenium(I) has been investigated. The reaction of N-thioamide thiosemicarbazone derivatives of this compound (HL) with starting materials like fac-[ReX(CO)₃(CH₃CN)₂] (where X = Br, Cl) in chloroform (B151607) yields neutral mononuclear adducts with the general formula [ReX(CO)₃(HL)]. researchgate.net In these complexes, the thiosemicarbazone ligand coordinates to the fac-{Re(CO)₃}⁺ core in a bidentate fashion through the sulfur and azomethine nitrogen atoms, forming a stable five-membered chelate ring. researchgate.netsci-hub.se These adducts are typically characterized by elemental analysis, mass spectrometry, IR, and ¹H NMR spectroscopy. researchgate.net

Furthermore, under different reaction conditions, such as reacting the free ligands with [ReCl(CO)₅] in dry toluene, dimeric complexes with the formula [Re₂(L)₂(CO)₆] are formed. researchgate.net In these dimeric structures, the thiosemicarbazone ligand is deprotonated and acts as a bridging ligand, with the thiolate sulfur atom bridging two rhenium centers (Re–S–Re). researchgate.netsci-hub.se

While specific studies on organotin(IV) complexes of this compound thiosemicarbazone were not found, extensive research on analogous ligands (e.g., derived from 5-bromo-2-hydroxybenzaldehyde or other substituted salicylaldehydes) provides a clear indication of the expected chemistry. tandfonline.comgrafiati.com Typically, the reaction of a diorganotin(IV) dichloride (R₂SnCl₂) with the thiosemicarbazone ligand in the presence of a base leads to the formation of complexes with the general formula [R₂Sn(L)]. tandfonline.com

In these complexes, the thiosemicarbazone ligand usually acts as a dinegative tridentate ONS donor, coordinating to the tin atom via the phenolic oxygen, the azomethine nitrogen, and the thiolate sulfur atoms. grafiati.com The resulting organotin(IV) complexes are often found to have a five-coordinated, distorted trigonal bipyramidal geometry in solution and the solid state. tandfonline.comnih.gov Characterization relies heavily on ¹H, ¹³C, and crucially, ¹¹⁹Sn NMR spectroscopy, in addition to IR and UV-Vis studies. grafiati.comnih.gov

The coordination chemistry of thiosemicarbazones with first-row transition metals like cobalt(II), nickel(II), and copper(II) is well-documented for a wide range of aldehyde and ketone precursors. mdpi.comtandfonline.com For thiosemicarbazones derived from hydroxy-substituted aldehydes, the ligand can coordinate as a neutral bidentate (NS) or a monobasic tridentate (ONS) chelating agent. rsc.orgnih.gov

The reaction of Co(II), Ni(II), or Cu(II) salts with this compound thiosemicarbazone derivatives would be expected to form mononuclear complexes. academicjournals.orggrafiati.com Depending on the reaction conditions and the metal-to-ligand ratio, complexes with stoichiometries like [M(L)Cl], [M(L)₂], or [M(HL)Cl₂] can be synthesized. grafiati.comumbalk.org

Table 2: Expected Properties of Co(II), Ni(II), and Cu(II) Complexes

| Metal Ion | Typical Geometry | Magnetic Moment (B.M.) | Coordination Mode |

| Co(II) | Octahedral / Tetrahedral | 4.7-5.2 / 4.2-4.8 | ONS / NS |

| Ni(II) | Octahedral / Square Planar | 2.8-3.5 / Diamagnetic | ONS |

| Cu(II) | Square Planar / Distorted Octahedral | 1.7-2.2 | ONS / NS |

This table is based on general findings for analogous thiosemicarbazone complexes and represents expected values. mdpi.comrsc.org

The geometry of the complexes can be inferred from magnetic susceptibility measurements and electronic spectra. For instance, Ni(II) complexes can be either diamagnetic (square planar) or paramagnetic (octahedral), providing clear structural clues. mdpi.comsci-hub.se

Structural Elucidation of Metal Complexes

The definitive structures of these metal complexes are determined by single-crystal X-ray diffraction. For the rhenium(I) complex [ReCl(CO)₃(HL¹)]·H₂O, X-ray analysis confirmed that the rhenium atom is in a distorted octahedral environment. researchgate.net The coordination sphere is composed of three facial carbonyl ligands, a chloride ligand, and the bidentate thiosemicarbazone, which coordinates through its sulfur and azomethine nitrogen atoms (κS,N). researchgate.net

In the dimeric rhenium complex, [Re₂(L¹)₂(CO)₆]·3H₂O, the structure is established by two bridging thiolate sulfur atoms, creating a Re₂S₂ diamond core. researchgate.net Each rhenium center is coordinated to three carbonyl groups and one bidentate thiosemicarbazonate ligand. researchgate.net

For the hypothetical complexes of organotin(IV), cobalt(II), nickel(II), and copper(II), structural elucidation relies on a combination of spectroscopic and magnetic data in the absence of X-ray structures.

IR Spectroscopy: A shift in the ν(C=N) and ν(C=S) bands upon complexation indicates the involvement of the azomethine nitrogen and thione/thiolate sulfur in coordination. The disappearance of the ν(OH) band suggests deprotonation and coordination of the phenolic oxygen. tandfonline.comnih.gov

NMR Spectroscopy: For diamagnetic complexes (e.g., some Ni(II), organotin(IV)), NMR provides detailed structural information in solution. Shifts in the azomethine and aromatic proton signals confirm coordination. ¹¹⁹Sn NMR is particularly diagnostic for determining the coordination number of tin. tandfonline.comgrafiati.com

Electronic Spectroscopy & Magnetic Susceptibility: These techniques are crucial for paramagnetic complexes (e.g., Co(II), Cu(II), some Ni(II)) to propose geometries, such as tetrahedral, square planar, or octahedral. rsc.org

Structure-Activity Relationships in Derived Ligands and Complexes

The biological activity of thiosemicarbazones and their metal complexes is a major driver of their synthesis and study. While specific biological data for this compound thiosemicarbazone complexes is not widely reported, general structure-activity relationships (SAR) established for this class of compounds can be extrapolated.

Effect of Chelation: In many cases, the metal complexes exhibit significantly enhanced biological activity (e.g., antimicrobial, anticancer) compared to the free thiosemicarbazone ligands. nih.gov This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across cell membranes. mdpi.com

Influence of the Metal Center: The choice of the metal ion plays a crucial role in the biological activity. For example, copper(II) and nickel(II) complexes of thiosemicarbazones have often been found to possess potent cytotoxic and antimalarial activities. sci-hub.senih.gov

Role of Substituents: The substituents on both the aldehyde-derived aromatic ring and the N(4)-position of the thiosemicarbazone moiety can fine-tune the activity. The chloro and hydroxyl groups on the benzaldehyde (B42025) ring can influence the electronic properties and hydrogen-bonding capabilities of the ligand and its complexes. Substituents at the terminal N(4)-position can modulate the lipophilicity and steric profile of the compounds, which in turn affects their biological potency. sci-hub.setandfonline.com For instance, increasing the hydrophobicity of the N(4)-substituent has been shown to increase the antimalarial activity in some series of nickel(II) complexes. sci-hub.se The cytotoxic activity of organotin(IV) complexes has been shown to be dependent on the organic group attached to the tin center, often following the order Ph > Me > Bu, which may be related to the lipophilicity of the complex. tandfonline.com

These established principles underscore the potential of this compound as a versatile platform for developing new metal-based compounds with tailored properties.

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and through-space proximity of atoms.

Proton NMR (¹H NMR) spectroscopy of 2-Chloro-4-hydroxybenzaldehyde (B147074) reveals distinct signals corresponding to the aldehydic, hydroxyl, and aromatic protons. The chemical shifts (δ) are influenced by the electronic effects of the chloro, hydroxyl, and formyl substituents on the benzene (B151609) ring.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton appears as a singlet at approximately 9.85 ppm. The aromatic protons exhibit a specific splitting pattern due to their coupling with each other. For instance, one study reports the following signals: a doublet at 7.54 ppm (J = 2.4 Hz), a doublet of doublets at 7.47 ppm (J = 8.8, 2.4 Hz), and a doublet at 6.96 ppm (J = 8.8 Hz) rsc.org. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration; in one case, it was observed at 5.98 ppm in CDCl₃ rsc.org. Another study in CDCl₃ reported chemical shifts for a derivative, 2-chloro-4-(3-hydroxypropoxy)benzaldehyde, showing the aldehydic proton at 10.31 ppm rsc.org. The specific chemical shifts and coupling constants can be influenced by the solvent used, as demonstrated by data obtained in dimethyl sulfoxide-d₆ (DMSO-d₆) hmdb.camodgraph.co.uk.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) in CDCl₃ rsc.org | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CHO | 9.85 | s | - |

| Ar-H | 7.54 | d | 2.4 |

| Ar-H | 7.47 | dd | 8.8, 2.4 |

| Ar-H | 6.96 | d | 8.8 |

| OH | 5.98 | br s | - |

s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. The spectrum displays signals for the carbonyl carbon, the aromatic carbons, and any aliphatic carbons if derivatized.

In a ¹³C NMR spectrum in CDCl₃, the carbonyl carbon of the aldehyde group typically resonates at a downfield chemical shift, for example, around 195.6 ppm rsc.org. The aromatic carbons show a range of chemical shifts influenced by the substituents. The carbon bearing the hydroxyl group is generally observed at a lower frequency compared to the one bonded to the electron-withdrawing chlorine atom. A study reported the following chemical shifts for the aromatic carbons: 160.3, 137.1, 132.7, 124.8, 121.3, and 119.6 ppm rsc.org. The specific assignments of these peaks to individual carbon atoms require further analysis, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) in CDCl₃ rsc.org |

|---|---|

| C=O | 195.6 |

| Ar-C | 160.3 |

| Ar-C | 137.1 |

| Ar-C | 132.7 |

| Ar-C | 124.8 |

| Ar-C | 121.3 |

| Ar-C | 119.6 |

While ¹H and ¹³C NMR are the most common techniques for characterizing this compound, NMR spectroscopy of other heteroatoms can be employed when the compound is part of a larger molecule or complex. For instance, if this compound is used as a ligand in an organotin complex, ¹¹⁹Sn NMR spectroscopy would be a valuable tool to probe the coordination environment around the tin atom. However, direct ¹¹⁹Sn NMR data for simple derivatives of this compound are not commonly reported in the literature. Research on related compounds, such as thiosemicarbazone derivatives complexed with rhenium, has utilized heteroatom NMR to understand the coordination chemistry researchgate.net.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. A broad band is typically observed in the region of 3200-3400 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group, often broadened by hydrogen bonding. The C-H stretching vibration of the aldehyde group appears as a weaker band around 2750-2850 cm⁻¹. aip.org A strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde is prominent around 1670 cm⁻¹. aip.org Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) and the C-Cl stretching vibrations are also present at lower frequencies. Studies have shown that the position of the C=O stretching vibration can be influenced by intermolecular interactions. consensus.app

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic OH | O-H Stretch | 3200-3400 (broad) |

| Aldehydic CH | C-H Stretch | 2750-2850 |

| Aldehydic C=O | C=O Stretch | ~1670 |

| Aromatic C=C | C=C Stretch | 1400-1600 |

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound also shows characteristic bands for the various functional groups. A study combining experimental and theoretical methods provided a detailed vibrational analysis. It was noted that strong Raman modes near 110-85 cm⁻¹ are indicative of strong hydrogen bonding and dimerization in the solid state. consensus.app The aromatic ring vibrations are often strong in the Raman spectrum. For instance, a strong Raman band at 83 cm⁻¹ has been assigned to the O-H···O stretching vibration, further confirming hydrogen bonding. aip.org The carbonyl stretch and other functional group vibrations are also observable, though their intensities may differ from those in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. Various ionization methods have been employed to study this compound and its derivatives.

Fast Atom Bombardment (FAB) Mass Spectrometry

Fast Atom Bombardment (FAB) is a soft ionization technique particularly useful for polar and thermally labile molecules. While direct FAB-MS data for this compound is not extensively detailed in the surveyed literature, the technique has been successfully applied to characterize its derivatives. For instance, N-Thioamide thiosemicarbazone derivatives of this compound have been prepared and characterized using methods including FAB mass spectrometry, alongside elemental analysis, IR, and ¹H NMR spectroscopy. This application demonstrates the utility of FAB-MS in confirming the structures of more complex molecules derived from the parent aldehyde.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is another soft ionization technique, widely used in conjunction with liquid chromatography (LC-MS) for the analysis of a broad range of compounds. Although specific ESI-MS studies focusing solely on this compound are not prominent in the available research, the technique is frequently used for its derivatives. For example, ESI-MS has been used to characterize related N-thioamide thiosemicarbazone derivatives and various other complex molecules synthesized from hydroxybenzaldehyde precursors. In one instance, a naphthoquinone derivative incorporating a related chloro-hydroxy-phenyl moiety was analyzed by LC-MS with an ESI interface, which recorded an (M+1)⁺ ion, confirming the molecular weight of the synthesized product. This highlights the role of ESI-MS in the structural elucidation of compounds within this chemical class.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the analysis of volatile and semi-volatile compounds. For this compound, which has a molecular weight of 156.57 g/mol , GC-MS analysis provides characteristic fragmentation patterns essential for its identification. sigmaaldrich.comnih.gov The electron ionization (EI) mass spectrum of this compound is available in spectral databases like the NIST Mass Spectrometry Data Center. sigmaaldrich.comtandfonline.com The spectrum shows a distinct molecular ion peak and several key fragment ions that are indicative of its structure.

The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 156, corresponding to the nominal molecular weight of the compound containing the ³⁵Cl isotope. tandfonline.com A smaller peak at m/z 158 is also present, representing the [M+2]⁺ ion due to the natural abundance of the ³⁷Cl isotope. Major fragment ions result from the loss of functional groups from the parent molecule.

Table 1: Prominent Peaks in the GC-MS Spectrum of this compound

| m/z | Interpretation |

|---|---|

| 158 | Molecular Ion Peak [M+2]⁺ (³⁷Cl isotope) |

| 156 | Molecular Ion Peak [M]⁺ (³⁵Cl isotope) |

| 155 | [M-H]⁺ |

| 127 | [M-CHO]⁺ |

| 99 | [M-CHO-CO]⁺ or [C₅H₄ClO]⁺ |

Data sourced from PubChem CID 185363. tandfonline.com

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy investigates the absorption of ultraviolet and visible light by a molecule, which causes electronic transitions between molecular orbitals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of a compound is influenced by its electronic structure, particularly the presence of chromophores and auxochromes. For this compound, the benzene ring, the carbonyl group (C=O) of the aldehyde, and the hydroxyl (-OH) group act as the primary chromophores and auxochromes. While specific UV-Vis absorption maxima (λmax) for this compound are not detailed in the searched scientific literature, data for its derivatives are available. For example, organotin(IV) complexes of a related 5-bromo-2-hydroxybenzaldehyde thiosemicarbazone show multiple absorption bands in DMSO, with λmax values observed at 254 nm, 317 nm, and 369 nm. nih.gov Similarly, pyrazine-based Schiff base derivatives exhibit λmax values in DMF between 365 nm and 390 nm, depending on the specific substitution. These findings indicate that the electronic transitions typically occur in the UVA range, a characteristic that can be modulated by derivatization.

X-ray Diffraction Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for this compound itself were not found, a detailed structural analysis has been performed on its derivative, (E)-2-Chloro-N′-(4-hydroxybenzylidene)benzohydrazide.

The analysis of this derivative provides valuable insight into the molecular conformation and intermolecular interactions that can be expected for this class of compounds. The molecule was found to have a trans conformation with respect to the methylidene unit. The crystal structure is stabilized by a network of intermolecular hydrogen bonds, including O—H⋯O, O—H⋯N, and N—H⋯O interactions, which link the molecules into a three-dimensional supramolecular architecture.

Table 2: Crystal Data and Structure Refinement for (E)-2-Chloro-N′-(4-hydroxybenzylidene)benzohydrazide

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₄H₁₁ClN₂O₂ |

| Formula Weight | 274.70 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions | a = 7.627(3) Å |

| b = 11.859(2) Å | |

| c = 14.297(2) Å | |

| Volume (V) | 1293.2(5) ų |

| Z (Molecules per unit cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 298 K |

| Density (calculated) | 1.411 Mg/m³ |

| Absorption Coefficient (μ) | 0.29 mm⁻¹ |

Data sourced from the International Union of Crystallography.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict and analyze the properties of 2-Chloro-4-hydroxybenzaldehyde (B147074) at the atomic and molecular levels.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules like this compound. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently employed in conjunction with various basis sets for these calculations. nih.goviucr.orgaip.org For instance, studies on related hydroxybenzaldehyde derivatives have utilized the B3LYP/6-311G(d,p) and B3LYP/6-31G* levels of theory to optimize molecular geometries, calculate vibrational frequencies, and explore electronic properties. nih.goviucr.orgaip.org DFT calculations have been instrumental in confirming the planar conformation of similar molecules and analyzing intramolecular interactions. acs.org Research on macrocycles incorporating 4-hydroxybenzaldehyde (B117250) has also relied on DFT at the B3LYP/6-31G(d,p) level to optimize geometries and predict spectroscopic data. bohrium.com

The Hartree-Fock (HF) method, an ab initio approach, is another fundamental technique applied in the computational study of molecules. Although it is generally less accurate than DFT for many applications due to its neglect of electron correlation, it provides a valuable baseline for electronic structure calculations. For instance, in the theoretical studies of thiosemicarbazone derivatives, both HF and DFT (B3LYP) methods with a 6-31G basis set were used to perform molecular orbital calculations. researchgate.net Similarly, investigations into 3-Chloro-4-hydroxybenzaldehyde have employed Restricted Hartree-Fock (RHF) alongside DFT to compute ground state energy, equilibrium structure, and vibrational frequencies. aip.org

The choice of a basis set is a critical aspect of quantum chemical calculations, as it defines the set of functions used to build the molecular orbitals. A larger and more flexible basis set generally yields more accurate results but at a higher computational cost.

For this compound and its derivatives, various basis sets have been validated by comparing calculated results with experimental data. The 6-311G(d,p) basis set, for example, has been shown to be well-suited for reproducing experimental data for related Schiff base compounds. nih.goviucr.org The 6-31G* basis set has also been commonly used in both DFT and HF calculations for similar benzaldehyde (B42025) derivatives. aip.org In studies of macrocycles, the 6-31G(d,p) basis set was selected for geometry optimization and frequency calculations. bohrium.com The validation of these basis sets is often achieved by comparing calculated structural parameters (bond lengths and angles) and spectroscopic data (like NMR chemical shifts and vibrational frequencies) with their experimental counterparts. bohrium.comnih.gov

Electronic Structure Analysis

The analysis of the electronic structure of this compound provides a detailed picture of electron distribution and orbital interactions, which are key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

For a Schiff base derivative of 4-chloro-3-hydroxybenzaldehyde, DFT calculations at the B3LYP/6-311G(d,p) level determined the HOMO and LUMO energies to be -0.24019 a.u. and -0.10958 a.u., respectively, resulting in a HOMO-LUMO gap of 0.13061 a.u. nih.gov The HOMO was found to have both σ and π character, while the LUMO was predominantly composed of π-density. nih.gov In another study on a related compound, the HOMO-LUMO gap was calculated to be approximately 3.56 eV. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This is a key parameter investigated in the design of novel materials and drugs. bohrium.commdpi.com

Table 1: Frontier Molecular Orbital Energies for a this compound Derivative Data derived from a study on a closely related Schiff base.

| Orbital | Energy (a.u.) |

| HOMO | -0.24019 |

| LUMO | -0.10958 |

| Gap | 0.13061 |

Source: nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides detailed insights into charge transfer, hyperconjugative interactions, and the stabilization energy associated with these interactions within a molecule.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry serves as a powerful tool for predicting spectroscopic properties, which can then be correlated with experimental data to confirm structural assignments and understand electronic characteristics.

Vibrational Spectra Simulation

Theoretical vibrational analysis, primarily using Density Functional Theory (DFT) methods like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), is crucial for interpreting experimental FT-IR and FT-Raman spectra. srce.hrresearchgate.netbohrium.com For chlorohydroxybenzaldehydes, these simulations help in assigning the fundamental vibrational modes. researchgate.net

Studies on the closely related isomer, 3-Chloro-4-hydroxybenzaldehyde, show a strong correlation between calculated and observed spectra. researchgate.net Key vibrational modes that provide evidence of the molecular structure and intermolecular interactions include:

O-H Stretching: A broad FT-IR band observed around 3130-3200 cm⁻¹ is indicative of a strong intermolecular O-H···O hydrogen bond. researchgate.net

Aldehydic C-H Stretching: This vibration is typically observed experimentally around 2750 cm⁻¹. researchgate.net

Carbonyl C=O Stretching: The experimental frequency for this stretch appears around 1670 cm⁻¹. researchgate.net Its significant downshift from the predicted gas-phase value (e.g., ~1725 cm⁻¹) is a strong indicator of the carbonyl group's participation in hydrogen bonding. researchgate.net

C-Cl Stretching: These vibrations are typically found at lower frequencies, around 750 cm⁻¹.

Aromatic C=C Stretching: These modes are characteristically observed in the Raman spectra around 1600 cm⁻¹.

Discrepancies between theoretical (often calculated for a single molecule in the gas phase) and experimental (usually in a solid or solution phase) data can be resolved by including solvent effects in the calculations (e.g., using the Polarizable Continuum Model - PCM) or by modeling dimeric or clustered structures. The agreement between scaled theoretical frequencies and experimental values validates the accuracy of the computational model for predicting the molecular structure. researchgate.net

Table 1: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹) for 3-Chloro-4-hydroxybenzaldehyde Data based on studies of a closely related isomer and serves as an illustrative example.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Predicted (B3LYP/6-31G*) (cm⁻¹) | Assignment |

| O-H Stretch | ~3130 (broad) | - | Intermolecular Hydrogen Bonding. researchgate.net |

| C-H Stretch (Aldehydic) | 2750 | 2801 | Aldehyde C-H vibration. researchgate.net |

| C=O Stretch (Aldehydic) | 1670 | 1725 | Carbonyl stretch, downshifted due to H-bonding. researchgate.net |

| O-H In-plane Bend | 1290 | 1243 | Hydroxyl group bending, frequency increased by H-bonding. researchgate.net |

Nuclear Magnetic Resonance Chemical Shift Prediction

Theoretical calculations are instrumental in predicting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often paired with DFT (e.g., B3LYP), is a common approach for these predictions. bohrium.com Comparing calculated shifts with experimental data helps in the complete assignment of NMR spectra. modgraph.co.uk

For analogues like 2-chlorobenzaldehyde (B119727), computational models have been successfully used to analyze carbonyl substituent chemical shifts (SCS) by considering the carbonyl electric field, magnetic anisotropy, and steric effects. modgraph.co.uk Such calculations have supported a non-planar molecular conformation for 2-chlorobenzaldehyde. modgraph.co.ukmodgraph.co.uk In related compounds, the aldehydic proton is typically identified at a chemical shift of approximately 10 ppm. The reliability of DFT/B3LYP methods for predicting ¹H-NMR chemical shifts has been demonstrated for various hydroxybenzaldehyde-based molecules. bohrium.com

Intermolecular Interactions and Hydrogen Bonding Studies

Computational studies are essential for elucidating the complex network of non-covalent interactions that govern the supramolecular assembly of this compound in the solid state. These interactions include hydrogen bonds and π-π stacking.

Hydrogen Bonding: The presence of both hydroxyl (-OH) and carbonyl (C=O) groups makes strong hydrogen bonding a dominant feature. Vibrational spectroscopy studies on isomers confirm the presence of strong O-H···O intermolecular hydrogen bonds, which lead to the formation of dimers. researchgate.netconsensus.apporcid.org This is evidenced by significant shifts in the O-H and C=O stretching frequencies. researchgate.netacs.org In derivatives, other hydrogen bonds such as O—H⋯O, N—H⋯O, and even weaker C—H⋯Cl interactions have been identified as crucial for building the crystal lattice. nih.gov

π–π Stacking: In addition to hydrogen bonds, offset π–π stacking interactions between the aromatic rings of adjacent molecules contribute to the stability of the crystal packing. nih.gov

Analysis Techniques: Natural Bond Orbital (NBO) analysis is used to study hyperconjugative interactions and charge delocalization arising from these interactions. researchgate.net Hirshfeld surface analysis and the associated 2D fingerprint plots are powerful tools for visualizing and quantifying the various intermolecular contacts, such as C—H⋯S and N—H⋯S interactions in derivatives. researchgate.net

Molecular Docking and Ligand-Protein Interaction Simulations

While specific molecular docking studies for this compound are not extensively reported, the methodology is widely applied to its derivatives to explore potential biological activities. dovepress.comtandfonline.com Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. dovepress.com

This simulation approach is used to:

Identify Potential Protein Targets: Inverse docking can screen a ligand against a library of protein structures to identify the most probable biological targets. nih.gov

Predict Binding Affinity: Docking algorithms calculate a scoring function, often expressed as binding energy (in kcal/mol), to estimate the affinity of the ligand for the protein's active site. dovepress.comtandfonline.com Lower binding energy values suggest more favorable interactions. tandfonline.com

Analyze Interaction Modes: The simulations reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and specific amino acid residues in the protein's binding pocket.

For example, docking studies on derivatives of hydroxybenzaldehydes have evaluated their potential as anticancer agents by simulating their interaction with proteins like thymidylate synthase or as antimicrobial agents by docking against targets like E. coli GyrB. dovepress.comtandfonline.com These studies correlate calculated binding energies with experimental inhibitory concentrations (e.g., IC₅₀ values) to build structure-activity relationships (SAR).

Table 2: Illustrative Molecular Docking Results for a Hypothetical Interaction This table is a generalized example based on studies of similar compounds.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Example Kinase | -7.5 | LYS 76, GLU 91 | Hydrogen Bond |

| VAL 23, ILE 140 | Hydrophobic | ||

| ASP 145 | Electrostatic |

Prediction of Chemical Reactivity Descriptors (e.g., Fukui Functions, pKa Values)

DFT calculations are used to determine global and local reactivity descriptors that provide insight into the chemical behavior of a molecule. These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comrsc.org

Frontier Molecular Orbitals: The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govmdpi.com For a derivative of this compound, the HOMO-LUMO gap was calculated to be 0.13061 atomic units. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, other descriptors like chemical hardness (η), chemical potential (μ), and global electrophilicity (ω) can be calculated to quantify the molecule's reactivity. rsc.org

Local Reactivity and pKa: Molecular Electrostatic Potential (MEP) maps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical attack. bohrium.com Fukui functions can also be used to pinpoint specific atomic sites prone to nucleophilic or electrophilic attack. researchgate.net Furthermore, an experimental pKa value for this compound is available in the IUPAC Digitized pKa Dataset. nih.gov

Table 3: Calculated Reactivity Descriptors for 2-chloro-3,4-dihydroxybenzaldehyde (B3260265) Data from a closely related analogue calculated at the B3LYP/6-311+G* level, serving as a reference.*

| Descriptor | Value | Unit |

| HOMO | -6.735 | eV |

| LUMO | -2.230 | eV |

| Energy Gap (ΔE) | 4.505 | eV |

| Hardness (η) | 2.252 | eV |

| Chemical Potential (μ) | -4.483 | eV |

| Electrophilicity (ω) | 4.46 | eV |

| Based on data from reference rsc.org |

Conformational Analysis and Stability

The flexibility of this compound is primarily associated with the rotation of the aldehyde (-CHO) and hydroxyl (-OH) groups relative to the benzene (B151609) ring. Conformational analysis, typically performed by scanning the potential energy surface (PES), is used to identify the most stable geometric arrangements (conformers) and the energy barriers for rotation between them. srce.hrswinburne.edu.au

The PES is mapped by systematically changing specific torsion angles—such as the one defining the orientation of the aldehyde group—and calculating the energy at each step. srce.hrsemanticscholar.org For 3-Chloro-4-hydroxybenzaldehyde, calculations indicated that the most stable conformer is the one where the C=O bond is in a cis orientation with respect to the hydroxyl group and the chlorine atom. researchgate.net In the related 2-chlorobenzaldehyde, theoretical calculations support a non-planar structure where the dihedral angle between the aldehyde group and the ring is approximately 25 degrees for the trans conformer. modgraph.co.uk These analyses are critical for understanding which conformation is likely to be present in experimental samples and how the conformation influences the molecule's properties and reactivity.

Biological Activities and Mechanistic Biology

Antimicrobial Properties

While 2-Chloro-4-hydroxybenzaldehyde (B147074) serves as a foundational chemical structure, much of the research into its antimicrobial effects focuses on the activity of its more complex derivatives. The presence of both chloro and hydroxyl functional groups on the phenyl ring makes it a valuable starting material for synthesizing compounds with potential therapeutic applications.

Antibacterial Activity

Derivatives of this compound have been investigated for their antibacterial properties. The structural features of this compound, particularly the reactive aldehyde group and the substituted phenyl ring, allow for its use in creating larger molecules designed to interact with bacterial targets. For instance, halogenated benzaldehydes are known to be precursors for compounds that exhibit antimicrobial effects. The chloro and hydroxyl groups may enhance the binding of its derivatives to bacterial enzymes through halogen and hydrogen bonding interactions.

One study detailed the synthesis of 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid, a derivative of this compound, and tested its activity against several bacteria. The results, summarized in the table below, indicate that this derivative possesses antibacterial properties.

| Microorganism | Derivative | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|

| Staphylococcus aureus | 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid | 1.25 mg/mL | |

| Bacillus subtilis | 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid | 1.25 mg/mL | |

| Klebsiella pneumoniae | 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid | 0.625 mg/mL | |

| Candida albicans | 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid | 0.156 mg/mL |

Antifungal Activity

Similar to its antibacterial applications, the antifungal potential of this compound is primarily observed through its derivatives. Benzaldehyde (B42025) derivatives, as a class, are noted for their ability to disrupt cellular systems in fungi, leading to increased oxidative stress and suggesting a potential mechanism for antifungal action. A United States patent lists this compound as a compound to be tested for antifungal activity against Candida albicans, highlighting its relevance in this area of research. googleapis.com As shown in the table above, the derivative 3-(2-Chloro-4-hydroxy-phenyl)-acrylic acid has demonstrated significant activity against the fungus Candida albicans.

Antiviral Activity

This compound has been utilized as a chemical intermediate in the development of potential antiviral agents. In the context of the COVID-19 pandemic, researchers used this compound in the synthesis of a series of inhibitors targeting the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov This underscores the compound's utility as a building block in medicinal chemistry programs aimed at discovering novel antiviral therapies.

Antioxidant Potential and Assays

Anticancer and Antiproliferative Investigations

The core structure of this compound is a key component in the synthesis of compounds investigated for cancer therapy. It has been used as a starting material in the preparation of agents designed to induce apoptosis in cancer cells. google.com

Hdm2 Antagonist Research

A significant application of this compound (often referred to by its synonym, 4-Chloro-2-hydroxybenzaldehyde) is its role as a crucial intermediate in the synthesis of benzodiazepine (B76468) diones. lookchem.com These molecules have been developed as antagonists of the human double minute 2 (Hdm2) protein. lookchem.com Hdm2 is a key negative regulator of the p53 tumor suppressor protein. By inhibiting the Hdm2-p53 interaction, these antagonists can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells. This makes Hdm2 an important target in cancer drug development, and the use of this compound in creating these antagonists highlights its importance in oncological research. lookchem.com

Enzyme Inhibition Studies

The 4-hydroxybenzaldehyde (B117250) structure is a platform for developing potent cholinesterase inhibitors, which are significant in the context of managing Alzheimer's disease. researchgate.netchemicalbook.com A series of difunctionalized 4-hydroxybenzaldehyde derivatives were synthesized and shown to have more potent inhibitory activities against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) than the known inhibitor galanthamine. researchgate.net Kinetic analysis of the most active compound from this series revealed a mixed-type inhibition mode for both AChE and BChE, suggesting it interacts with both the catalytic active site and the peripheral anionic site of the enzymes. researchgate.net

Derivatives of 2-chloro-3-hydrazinopyrazine synthesized through condensation with various formyl derivatives, including a 2-hydroxybenzaldehyde derivative (CHP4), were evaluated for their AChE inhibitory activity. nih.gov The derivative CHP4, containing a hydroxyl group from the benzaldehyde moiety, demonstrated the highest inhibitory effect among the tested compounds, with an IC₅₀ value of 3.76 µM. nih.gov

| Compound/Derivative | Enzyme | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| (E)-2-chloro-3-(2-(2-hydroxybenzylidene)hydrazinyl)pyrazine (CHP4) | AChE | 3.76 | nih.gov |

| (E)-2-chloro-3-(2-(4-chlorobenzylidene)hydrazinyl)pyrazine (CHP5) | AChE | 4.2 | nih.gov |

| Donepezil (Standard) | AChE | 0.53 | nih.gov |

| Vanillin Derivative SB-4 | AChE | 0.108 | nih.gov |

| Vanillin Derivative SB-4 | BChE | 0.367 | nih.gov |

| Galanthamine (Standard) | AChE | 0.014 | nih.gov |

| Galanthamine (Standard) | BChE | 0.016 | nih.gov |

Derivatives of this compound have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis. acs.orgnih.gov Thiosemicarbazone derivatives, in particular, show significant inhibitory potential. nih.gov Research on 2-chlorobenzaldehyde (B119727) thiosemicarbazone demonstrated its potent inhibition of both the monophenolase and diphenolase activities of mushroom tyrosinase. acs.org For monophenolase activity, the IC₅₀ value was 15.4 µM, while for diphenolase activity, it was 1.22 µM. nih.gov The inhibition mechanism for the diphenolase activity was identified as noncompetitive. acs.org

| Compound/Derivative | Tyrosinase Activity | IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| 2-chlorobenzaldehyde thiosemicarbazone | Monophenolase | 15.4 | nih.gov |

| Diphenolase | 1.22 | nih.gov | |

| 4-chlorobenzaldehyde thiosemicarbazone | Monophenolase | 6.7 | nih.gov |

| Diphenolase | 1.82 | nih.gov |

Receptor Modulation and Antagonism (e.g., Neuropeptide Y5 Receptor)

This compound is a valuable starting material for the synthesis of receptor modulators. lookchem.comchemicalbook.com It is specifically used in the synthesis of hydroxy-dimethyl-oxo-cyclohexenyl-dimethyl-tetrahydro-xanthenone. lookchem.comchemicalbook.com This resulting compound functions as an oral antagonist for the Neuropeptide Y5 (NPY5) receptor. lookchem.comchemicalbook.com The NPY system is involved in regulating appetite and energy balance, making NPY5 receptor antagonists potential therapeutic agents for obesity and related metabolic disorders. lookchem.com

Anti-Trypanosomal Activity

The scaffold of this compound has been used to develop compounds with activity against trypanosomes, the protozoan parasites responsible for diseases like African Trypanosomiasis. researchgate.net Research into thiosemicarbazone derivatives of 2-chloro-4-hydroxy-benzaldehyde and their subsequent rhenium(I) complexes has shown moderate in vitro activity against Trypanosoma cruzi. researchgate.net The complexation with rhenium(I) was found to increase the anti-trypanosomal activity compared to the free ligands. researchgate.net Studies on other trypanocidal compounds have found that chlorination of the aromatic ring can contribute significantly to the inhibition of the trypanosome alternative oxidase (TAO), a key respiratory enzyme in the parasite. nih.gov

Elucidation of Biological Mechanisms of Action

The biological activities of this compound are intrinsically linked to its chemical structure. The presence of an aldehyde group, a hydroxyl group, and a chlorine atom on the aromatic ring gives rise to a molecule with specific electronic and steric properties that dictate its interactions at a molecular and cellular level.

Interaction with Molecular Targets

The biological effects of this compound are rooted in its ability to interact with various biomolecular targets, primarily proteins such as enzymes and receptors. The electrophilic character of the molecule, enhanced by the chlorine substituent, makes it reactive towards nucleophilic sites found in these macromolecules.

Key molecular interactions include:

Enzyme Inhibition: The aldehyde functional group is a critical feature, capable of reacting with nucleophilic residues like cysteine or lysine (B10760008) within an enzyme's active site. This can lead to the modulation or inhibition of enzyme activity. For related hydroxybenzaldehydes, interactions with enzymes such as tyrosinase have been noted.

Receptor Modulation: The compound has the potential to interact with cellular receptors, which could lead to the modulation of physiological responses. The specific receptor targets are a subject of ongoing research.

Protein Modification: The reactivity of the aldehyde allows for the chemical modification of proteins, a strategy used in biocatalysis and chemical biology to alter protein function. mdpi.com

Interactive Table 1: Potential Molecular Interactions of this compound Functional Groups

| Functional Group | Potential Interaction | Biomolecular Target Example |

|---|---|---|

| Aldehyde (-CHO) | Covalent bond formation (e.g., Schiff base) | Lysine residues in enzymes |

| Hydroxyl (-OH) | Hydrogen bonding, Redox reactions | Amino acid residues in receptor binding pockets |

| Chloro (-Cl) | Enhances electrophilicity of the ring | Influences binding affinity and membrane penetration |

Formation of Covalent Bonds with Biomolecules

A significant aspect of the mechanism of action for this compound and related compounds is the formation of covalent bonds with biological macromolecules. The aldehyde group is a key reactive handle for such interactions. It can react with primary amine groups, such as the ε-amino group of lysine residues in proteins, to form a Schiff base (an imine). This covalent modification can alter the protein's structure and function. mdpi.com The presence of halogen atoms like chlorine can enhance the reactivity of the compound, facilitating these covalent modifications. Chemical reactions can be performed to covalently modify specific residues in proteins, and nucleophilic amino acid sidechains are the most accessible targets. mdpi.com

Biochemical Pathway Modulation (Oxidation, Reduction, Substitution)

This compound can participate in and modulate various biochemical pathways through several types of reactions.

Oxidation: The hydroxyl group on the benzene (B151609) ring can be oxidized. For instance, 3-Chloro-4-hydroxybenzaldehyde can be oxidized to form 3-chloro-4-hydroxybenzoic acid. This transformation changes the molecule's properties and its potential biological activity.

Reduction: The aldehyde group is susceptible to reduction, typically yielding the corresponding alcohol (2-chloro-4-hydroxybenzyl alcohol). This conversion from an aldehyde to an alcohol would significantly alter the molecule's reactivity and its ability to form covalent bonds, thereby changing its biological effects.

Substitution: While the chlorine atom is generally stable, nucleophilic aromatic substitution reactions are possible under certain biological or synthetic conditions, potentially leading to the formation of new derivatives with different activities.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For hydroxybenzaldehydes and their derivatives, SAR analyses have provided valuable insights. researchgate.net

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on the benzaldehyde core. researchgate.net

Hydroxyl Group Position: The antioxidant activity of hydroxybenzaldehydes is strongly influenced by the position of the hydroxyl group. Studies on related compounds have shown that different substitution patterns lead to varying levels of efficacy in antioxidant assays. researchgate.net

Halogen Substitution: The presence of a halogen, such as the chlorine atom in this compound, significantly impacts the molecule's electronic properties and lipophilicity. This can affect its ability to cross biological membranes and interact with molecular targets. In some series of related compounds, halogenated derivatives have shown potent biological effects. nih.gov

Aldehyde Group: The aldehyde moiety is often essential for certain biological activities, such as anticancer effects in related thiosemicarbazone derivatives. researchgate.net Modifications of this group typically lead to a significant change or loss of activity.

Interactive Table 2: Summary of Structure-Activity Relationship (SAR) Insights

| Structural Feature | Influence on Biological Activity | Reference Finding |

|---|---|---|

| Aldehyde Group | Often crucial for covalent bonding and biological effect. | Biological activities of thiosemicarbazones are a function of the parent aldehyde or ketone moiety. researchgate.net |

| Hydroxyl Group | Position and presence affect antioxidant and other activities. | Non-substituted hydroxybenzaldehydes showed negligible activity in some antioxidant assays, highlighting the importance of the substitution pattern. researchgate.net |

| Chlorine Atom | Enhances electrophilicity and modifies membrane permeability. | The presence of halogen atoms can enhance reactivity and the ability to penetrate biological membranes. |

Environmental Fate and Degradation Studies

Biodegradation Pathways

Biodegradation is a key process in the environmental breakdown of organic pollutants, converting complex molecules into simpler, and often less harmful, substances. researchgate.net This transformation is primarily driven by the metabolic activities of microorganisms.

While specific studies detailing the complete aerobic biodegradation pathway of 2-Chloro-4-hydroxybenzaldehyde (B147074) are not extensively documented, the degradation mechanisms can be inferred from studies on structurally similar chloroaromatic and nitroaromatic compounds. Aerobic bacteria, particularly from genera such as Rhodococcus and Pseudomonas, are well-known for their ability to degrade a wide array of aromatic pollutants. plos.orgnih.gov

The aerobic degradation of chlorinated aromatic compounds typically begins with an initial attack on the aromatic ring, often catalyzed by oxygenase enzymes. plos.org For a compound like this compound, the degradation pathway is likely initiated by a monooxygenase or dioxygenase enzyme. This initial enzymatic reaction would likely hydroxylate the benzene (B151609) ring, a common strategy for destabilizing the aromatic structure. plos.orgresearchgate.net This step is crucial as it prepares the molecule for subsequent ring cleavage.

Following hydroxylation, the resulting intermediate, likely a form of chlorohydroxyquinol or a similar di- or tri-hydroxylated compound, undergoes cleavage of the aromatic ring. plos.org This is another enzyme-catalyzed step that breaks open the cyclic structure, leading to the formation of aliphatic intermediates. These simpler organic acids can then enter central metabolic pathways of the microorganisms, such as the Krebs cycle, ultimately leading to mineralization into carbon dioxide, water, and chloride ions. colab.ws

The degradation of the related compound 2-chloro-4-nitroaniline (B86195) by Rhodococcus sp. strain MB-P1 involves a flavin-dependent monooxygenase that replaces the nitro group, followed by a dioxygenase that removes the amino group. plos.org A similar enzymatic cascade could be responsible for the degradation of this compound.

Table 1: Potential Microbial Contributors to Aerobic Degradation

| Microbial Genus | Relevant Degradation Activity |

|---|---|

| Rhodococcus | Known to degrade chloroaromatic and nitroaromatic compounds via oxygenase-mediated pathways. plos.org |

| Pseudomonas | Capable of degrading a wide range of aromatic hydrocarbons, including chlorinated variants. nih.gov |

| Cupriavidus | Implicated in the degradation of chlorinated compounds like 2,4-D. nih.govmdpi.com |

Phototransformation and Photoinduced Degradation

Phototransformation, or photodegradation, involves the chemical alteration of a molecule due to the absorption of light, particularly ultraviolet (UV) radiation from the sun. This abiotic process can be a significant degradation route for many environmental contaminants. researchgate.net

Studies on chlorinated benzaldehydes demonstrate that they undergo photoinduced degradation when exposed to UV light, such as at a wavelength of 253.7 nm in aerated aqueous solutions. researchgate.net The degradation process for these compounds generally follows first-order reaction kinetics, meaning the rate of degradation is proportional to the concentration of the compound. researchgate.net

The primary mechanism for the photoinduced degradation of chlorinated aromatic aldehydes involves the homolytic cleavage of the carbon-chlorine (C-Cl) bond upon absorption of UV energy. researchgate.net This cleavage results in the formation of a phenyl radical and a chlorine radical. Another key process is photonucleophilic substitution, where a substituent on the aromatic ring (like the chlorine atom) is replaced by a nucleophile from the surrounding medium, such as a hydroxide (B78521) ion (OH⁻) from water. nih.gov This has been observed in the phototransformation of other halophenolic compounds in aqueous environments, leading to the formation of hydroxylated derivatives. nih.gov

The specific products formed during the photodegradation of this compound are determined by the reaction mechanisms at play. Based on studies of similar compounds, several transformation products can be anticipated.

Homolytic cleavage of the C-Cl bond leads directly to the formation of chloride ions (Cl⁻) in the aqueous solution. researchgate.net The aldehyde group can also be affected, potentially leading to the formation of formaldehyde. researchgate.net

Through photonucleophilic substitution, the chlorine atom can be replaced by a hydroxyl group, which would yield 2,4-dihydroxybenzaldehyde (B120756). Further oxidation of intermediates can lead to the formation of hydroquinone (B1673460). nih.govsemanticscholar.org The degradation of 2,4-dichlorophenol (B122985) has been shown to produce intermediates including hydroquinone and 4-hydroxybenzaldehyde (B117250). semanticscholar.orgresearchgate.net The phototransformation of 3,5-dihalo-4-hydroxybenzaldehydes, which are structurally analogous, also proceeds via photonucleophilic substitution, forming hydroxylated counterparts. nih.gov

Table 2: Potential Photodegradation Products of this compound

| Product Name | Formation Pathway | Reference |

|---|---|---|

| Chloride Ion | Homolytic cleavage of C-Cl bond | researchgate.net |

| Formaldehyde | Cleavage of the aldehyde group | researchgate.net |

| 2,4-Dihydroxybenzaldehyde | Photonucleophilic substitution of chlorine by a hydroxyl group | Inferred from nih.gov |

Environmental Impact Assessment of Transformation Products

An essential aspect of studying environmental degradation is assessing the impact of the resulting transformation products. While the ultimate goal of degradation is complete mineralization to harmless substances like CO₂, H₂O, and Cl⁻, the intermediate products formed along the pathway may themselves be toxic. semanticscholar.org

The formation of simpler, non-chlorinated aromatic compounds like 2,4-dihydroxybenzaldehyde may represent a reduction in toxicity compared to the parent chlorinated molecule. However, some photodegradation products can be more hazardous than the original compound. For instance, iodo(hydro)quinones formed from the phototransformation of iodophenolic compounds have been found to be more toxic than their parent compounds. nih.gov Similarly, the formation of hydroquinone from this compound could pose an environmental risk, as hydroquinones can exhibit significant toxicity.

The complete mineralization of the compound, whether through biodegradation or advanced photocatalytic oxidation, ultimately leads to detoxification of the environment. semanticscholar.org However, the transient accumulation of toxic intermediates during these processes is a critical consideration in environmental risk assessment.

Applications in Advanced Materials Science

Role in Fluorescent Sensor Development (e.g., BODIPY Derivatives)

2-Chloro-4-hydroxybenzaldehyde (B147074) is a valuable building block for creating fluorescent dyes, particularly derivatives of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, commonly known as BODIPY. tubitak.gov.trdergipark.org.tr These dyes are renowned for their excellent photostability, high fluorescence quantum yields, and sharp emission peaks, making them ideal for use as fluorescent sensors. dergipark.org.trresearchgate.net

The general synthesis of meso-substituted BODIPY dyes involves the condensation of a benzaldehyde (B42025) derivative with pyrroles, followed by oxidation and complexation with a boron trifluoride etherate. tubitak.gov.trnih.govdoi.org In this process, this compound can be used as the aldehyde precursor. The substituents on the meso-aryl ring, in this case, the chloro and hydroxyl groups, play a crucial role in modulating the photophysical properties of the resulting BODIPY dye. mdpi.com

The presence of an electron-withdrawing group, such as a chlorine atom, on the BODIPY core can induce a bathochromic shift (a shift to longer wavelengths) in both the absorption and emission spectra. mdpi.com It can also increase the fluorescence quantum yield by reducing the electron density on the dye's core. mdpi.com Conversely, the hydroxyl group (-OH) is an electron-donating group that can also influence the dye's spectral properties and provides a reactive site for further functionalization, for example, to attach the dye to a specific target molecule for sensing applications. rsc.org This tunability allows for the rational design of BODIPY-based fluorescent probes that are highly sensitive and selective for detecting specific analytes like metal ions or reactive oxygen species. rsc.orgacs.org

Table 1: Effect of Substituents on BODIPY 8-(meso)-pyridyl Core Properties

| Substituent at 2,6-positions | Effect on Fluorescence Quantum Yield | Effect on Absorption/Emission Wavelengths | Reference |

|---|---|---|---|

| Methoxycarbonyl (Electron-withdrawing) | Increased in polar solvents | - | mdpi.com |

| Nitro (Strongly electron-withdrawing) | Significantly decreased (fluorescence quenching) | Hypsochromic shift (to shorter wavelengths) | mdpi.com |

| Chlorine (Moderately electron-withdrawing) | Partially restored fluorescence of nitro-BODIPYs | Bathochromic shift (to longer wavelengths) | mdpi.com |

Optoelectronic Properties of Derived Compounds (e.g., Schiff Bases)

Schiff bases, compounds containing a carbon-nitrogen double bond (imine), are another important class of materials derived from this compound. These are typically synthesized through the condensation reaction of the aldehyde with a primary amine. mdpi.comacs.org The resulting Schiff base ligands and their metal complexes are of significant interest for their optoelectronic properties, which are applicable in devices like organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. bohrium.com

The electronic properties of Schiff bases are heavily influenced by the substituents on the aromatic rings. In derivatives of this compound, the electron-withdrawing chloro group and the electron-donating hydroxyl group have a combined effect on the molecule's electronic structure. mdpi.com The presence of a hydroxyl group ortho to the imine nitrogen can lead to the formation of a stable intramolecular hydrogen bond, which enhances the thermodynamic stability of the molecule. mdpi.com

The combination of different substituents allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the material's band gap, absorption and emission spectra, and charge transport properties. bohrium.comresearchgate.net For instance, studies on similar Schiff bases have shown that halogen substituents can impact the transition values of the imine group observed in UV-Vis spectra. nih.gov The ability to engineer these properties is critical for creating materials for specific optoelectronic applications, such as light-emitting layers in OLEDs or materials with high NLO coefficients. bohrium.comresearchgate.netresearchgate.net

Table 2: Optoelectronic Properties of Substituted Schiff Base Derivatives

| Schiff Base Precursors | Property Studied | Key Finding | Reference |

|---|---|---|---|

| 4-hydroxybenzaldehyde (B117250) and various anilines | Optoelectronic Properties | The energy gap, refractive index, and dielectric constant are crucial for optoelectronic applications. | researchgate.net |